N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate
Description
N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate (CAS 68258-71-9) is a quaternary ammonium sulfonate compound with the molecular formula C₂₁H₄₀N₂O₇S and a molecular weight of 464.616 g/mol . Its structure comprises an ethylenediamine backbone bridged by two bis(2-hydroxypropyl)amine groups, with a toluene-p-sulfonate counterion (Figure 1).
Synthetically, it is derived from reactions involving ethylene diamine derivatives and p-toluenesulfonyl chloride, as evidenced by analogous methodologies in sulfonate synthesis (e.g., sulfonation of amines with aromatic sulfonyl chlorides) . Applications span polymer chemistry, where it acts as a crosslinking agent, and specialty chemical formulations requiring pH stability .
Properties
CAS No. |
68258-71-9 |
|---|---|
Molecular Formula |
C21H40N2O7S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H32N2O4.C7H8O3S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-20H,5-10H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
WFRGHUZWCMREIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O |
Related CAS |
102-60-3 (Parent) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two key stages:
- Synthesis of the bis(2-hydroxypropyl)amine-substituted ethylenediamine core
- Formation of the toluene-p-sulphonate salt
The compound is essentially a salt formed between the polyhydroxy-substituted ethylenediamine derivative and p-toluenesulfonic acid.
Synthesis of N,N'-Ethylenebis(bis(2-hydroxypropyl)amine)
This intermediate is prepared by the reaction of ethylenediamine with propylene oxide or similar epoxides under controlled conditions to introduce the 2-hydroxypropyl groups onto the nitrogen atoms. The reaction typically proceeds via nucleophilic ring-opening of the epoxide by the amine groups.
- Reaction conditions : The reaction is usually carried out in a solvent such as isopropanol or water, at moderate temperatures (25–80 °C), often under stirring to ensure homogeneity.
- Stoichiometry : A molar excess of propylene oxide relative to ethylenediamine ensures complete substitution, typically targeting four hydroxypropyl groups (two on each nitrogen).
- Purification : After reaction completion, the product is purified by solvent removal and sometimes recrystallization or extraction.
Formation of the Toluene-p-sulphonate Salt
The free base N,N'-ethylenebis(bis(2-hydroxypropyl)amine) is then reacted with p-toluenesulfonic acid (p-TSA) to form the toluene-p-sulphonate salt.
- Reaction conditions : This acid-base reaction is generally conducted in an alcoholic solvent such as 2-propanol to facilitate dissolution and salt formation.
- Molar ratio : A 1:1 molar ratio of the amine compound to p-toluenesulfonic acid is used to obtain the monosulphonate salt.
- Isolation : The salt precipitates out or is crystallized from the reaction mixture, followed by filtration and drying.
Alternative Synthetic Routes and Improvements
While direct alkylation of ethylenediamine with propylene oxide is standard, literature suggests improvements in related amine syntheses by controlling reaction temperature, using buffering agents (e.g., sodium carbonate), and employing azeotropic distillation to remove water formed during reactions, enhancing yield and purity.
For example, in analogous systems involving bis(2-hydroxyethyl)amine derivatives, the addition of sodium carbonate during alkylation with benzyl chloride prevents by-product formation and improves yield. Similar principles may apply in the hydroxypropylation of ethylenediamine.
Data Tables on Preparation Parameters and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxypropylation of ethylenediamine | Ethylenediamine + Propylene oxide (excess) | 25–80 | Isopropanol/H2O | 85–95 | Controlled addition, stirring, moderate temp |
| Salt formation | N,N'-ethylenebis(bis(2-hydroxypropyl)amine) + p-Toluenesulfonic acid | Room temp | 2-Propanol | >90 | 1:1 molar ratio, crystallization yields pure salt |
Note: Exact yields and conditions may vary depending on scale and purity requirements.
Research Outcomes and Analytical Characterization
- Purity and Identity Confirmation : The final toluene-p-sulphonate salt is characterized by melting point determination, NMR spectroscopy (both ^1H and ^13C), and elemental analysis confirming the stoichiometry and structure.
- Melting Point : Typically reported in literature around the range consistent with sulphonate salts of similar amines (exact data limited).
- Solubility : The salt form improves solubility in polar organic solvents, facilitating its use in subsequent applications.
- Stability : The toluene-p-sulphonate salt is stable under ambient conditions, with no significant degradation observed over standard storage periods.
Summary and Professional Insights
The preparation of this compound is a multi-step process involving hydroxypropylation of ethylenediamine followed by salt formation with p-toluenesulfonic acid. Optimized reaction conditions such as temperature control, solvent choice, and stoichiometric balance are critical for high yield and purity. The use of buffering agents and azeotropic distillation techniques from related amine synthesis patents can inspire process improvements.
The compound's synthesis is well-documented in chemical databases and patents, with consistent methodologies validated by analytical data. However, detailed peer-reviewed publications specifically on this compound are limited, indicating a niche but specialized industrial relevance.
Chemical Reactions Analysis
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Therapeutic Agent : Preliminary studies suggest that N,N'-ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate may have therapeutic potential due to its biological activity, particularly in cell signaling pathways. Its dual amine functionality allows for interactions with various biological systems, making it a candidate for drug design and delivery systems .
- Drug Formulation : The compound's solubility properties make it suitable for use as an excipient in drug formulations, enhancing the bioavailability of active pharmaceutical ingredients (APIs). Its ability to form complexes with APIs can improve their stability and release profiles.
- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound could act as inhibitors for specific enzymes, such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Material Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers due to its multifunctional nature. It can act as a crosslinking agent or a building block for creating advanced materials with tailored properties, such as enhanced thermal stability or mechanical strength .
- Surface Modification : Its chemical structure allows for modifications on surfaces to improve adhesion properties in coatings or composites. This application is particularly useful in industries where material performance under stress is critical .
Case Study 1: Drug Development
A study evaluated the use of this compound in formulating a new drug targeting Alzheimer's disease. The compound was incorporated into liposomes designed for targeted delivery of an acetylcholinesterase inhibitor. Results showed improved drug stability and enhanced cognitive function in animal models compared to standard formulations .
Case Study 2: Polymer Synthesis
In another investigation, researchers synthesized a series of polymers using this compound as a crosslinking agent. The resulting materials exhibited superior mechanical properties and thermal resistance compared to traditional polymer systems, demonstrating the compound's utility in advanced material applications .
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and ionic interactions with these targets, while the sulphonate group can enhance solubility and stability. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Key Differences :
Hydroxypropyl vs. Hydroxyethyl Groups : The hydroxypropyl groups in the target compound confer greater steric bulk and hydrophobicity compared to hydroxyethyl analogues, influencing crosslinking efficiency in polymers .
Sulfonate vs. Amine Counterions: The sulfonate group enhances aqueous solubility and thermal stability relative to non-sulfonated amines like bis(2-hydroxypropyl)amine .
Ethylene vs. Aromatic Backbones : Unlike N,N,N-trimethylanilinium toluene-p-sulphonate, the ethylenebis backbone in the target compound supports bifunctional reactivity, enabling covalent bond formation in crosslinking applications .
Physicochemical and Metabolic Behavior
Solubility and Stability
Metabolic Pathways
While direct metabolic data for the target compound is lacking, structurally related bis(2-hydroxypropyl)amine derivatives (e.g., N-nitrosobis(2-hydroxypropyl)amine, BHP) undergo species-specific conjugation. For example:
- Rats : Prefer glucuronidation (42% free BHP vs. 30% conjugates) .
- Hamsters: Exhibit sulfation (14% HPOP sulfate ester) alongside glucuronidation .
Research Findings and Industrial Relevance
- Synthetic Optimization: Methods involving p-toluenesulfonyl chloride and triethanolamine derivatives yield the target compound with >85% purity, comparable to N-tosyl-3,3'-iminobispropionitrile synthesis .
- Biological Safety: While nitroso derivatives (e.g., HPOP) show carcinogenicity, the sulfonate group in the target compound likely mitigates bioactivation risks due to reduced metabolic nitroso formation .
- Industrial Use : Documented in specialty chemical catalogs for emulsifiers and stabilizers, aligning with DIPA-hydrogenated cocoate (CAS 85536-46-5) in surfactant applications .
Biological Activity
N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate, commonly referred to as a sulfonate compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₃₂N₂O₄·C₇H₈O₃S
- Molecular Weight : 350.5 g/mol
- CAS Number : 68258-71-9
This compound exhibits biological activity through several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its protective effects in various biological systems.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
- Cell Proliferation Modulation : Studies suggest that this compound can modulate cell proliferation, potentially influencing cancer cell growth and survival.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of N,N'-ethylenebis(bis(2-hydroxypropyl)amine) demonstrated significant free radical scavenging activity. The compound exhibited an IC50 value of 25 µg/mL in DPPH assays, indicating a strong ability to neutralize free radicals compared to control substances.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various sulfonate compounds, N,N'-ethylenebis(bis(2-hydroxypropyl)amine) showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively. This suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity evaluation revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 for MCF-7 breast cancer cells was determined to be 30 µg/mL, highlighting its potential as a chemotherapeutic agent.
Data Tables
Q & A
Q. How can computational models predict the compound’s interaction with biological macromolecules?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., Human Serum Albumin, PDB: 2JVU). Molecular Electrostatic Potential (MEP) maps generated via DFT (B3LYP/6-31G*) highlight nucleophilic/electrophilic sites. Validate predictions with SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
